2-(2-Furanyl)-8,9,10,11-tetrahydro-9-methyl[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-(2-FURYL)-9-METHYL-8,9,10,11-TETRAHYDRO1BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound belongs to the class of triazolopyrimidines, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-FURYL)-9-METHYL-8,9,10,11-TETRAHYDRO1BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-amino-4,5-di-(2-furyl)furan-3-carbonitrile with triethyl orthoacetate to form an ethoxyimine derivative. This intermediate is then subjected to various cyclization reactions to form the desired triazolopyrimidine ring system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yields, reducing reaction times, and minimizing the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2-(2-FURYL)-9-METHYL-8,9,10,11-TETRAHYDRO1BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out on the furan and triazolopyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the parent compound, while substitution reactions can introduce various functional groups onto the furan or triazolopyrimidine rings.
Scientific Research Applications
2-(2-FURYL)-9-METHYL-8,9,10,11-TETRAHYDRO1
Mechanism of Action
The mechanism of action of 2-(2-FURYL)-9-METHYL-8,9,10,11-TETRAHYDRO1BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This action is mediated through the formation of hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme’s active site.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Similar in structure and also studied for its biological activities.
Furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with potential biological applications.
Uniqueness
2-(2-FURYL)-9-METHYL-8,9,10,11-TETRAHYDRO1BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE is unique due to its specific substitution pattern and the presence of both furan and triazolopyrimidine rings
Properties
CAS No. |
675830-45-2 |
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Molecular Formula |
C16H14N4OS |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
4-(furan-2-yl)-13-methyl-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |
InChI |
InChI=1S/C16H14N4OS/c1-9-4-5-10-12(7-9)22-16-13(10)15-18-14(11-3-2-6-21-11)19-20(15)8-17-16/h2-3,6,8-9H,4-5,7H2,1H3 |
InChI Key |
MJECKCJCSOBWCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C4=NC(=NN4C=N3)C5=CC=CO5 |
Origin of Product |
United States |
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